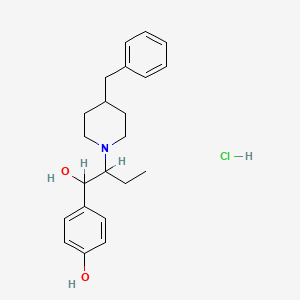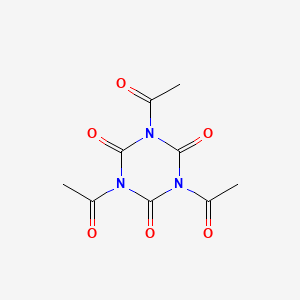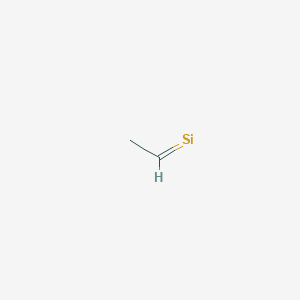
Silapropylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylidenesilane is an organosilicon compound characterized by a silicon atom double-bonded to a carbon atom, which is further bonded to two hydrogen atoms and an ethyl group. This unique structure imparts distinct chemical properties and reactivity patterns, making it an interesting subject of study in organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidenesilane can be synthesized through various methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. For example, the reaction of vinylsilane with ethylene in the presence of a platinum catalyst can yield ethylidenesilane.
Dehydrogenative Coupling: This method involves the coupling of silanes with alkenes, often facilitated by transition metal catalysts such as palladium or platinum.
Industrial Production Methods: While specific industrial production methods for ethylidenesilane are not extensively documented, the principles of hydrosilylation and dehydrogenative coupling can be scaled up for industrial applications, leveraging continuous flow reactors and optimized catalyst systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethylidenesilane undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can convert ethylidenesilane into silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the ethyl group or hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Functionalized silanes with diverse organic groups.
Scientific Research Applications
Ethylidenesilane finds applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Biology: Research into silicon-based life forms and silicon’s role in biological systems occasionally employs ethylidenesilane.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its reactivity and ability to form stable silicon-carbon bonds.
Mechanism of Action
The mechanism by which ethylidenesilane exerts its effects involves its ability to participate in various chemical reactions due to the presence of the silicon-carbon double bond. This bond can interact with different molecular targets, facilitating reactions such as hydrosilylation, oxidation, and substitution. The pathways involved often include the formation of reactive intermediates, such as silyl radicals or cations, which drive the reaction forward.
Comparison with Similar Compounds
Ethylidenesilane can be compared with other similar compounds, such as:
Ethylidenephosphine: Similar in structure but contains a phosphorus atom instead of silicon.
Ethanethial: Contains a sulfur atom in place of silicon.
Propylene: A hydrocarbon with a similar carbon-carbon double bond but lacks the silicon atom.
Uniqueness: Ethylidenesilane’s uniqueness lies in its silicon-carbon double bond, which imparts distinct reactivity and stability compared to its carbon, phosphorus, or sulfur analogs. This makes it particularly valuable in the synthesis of organosilicon compounds and materials.
By understanding the properties, preparation methods, reactions, and applications of ethylidenesilane, researchers can harness its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C2H4Si |
|---|---|
Molecular Weight |
56.14 g/mol |
InChI |
InChI=1S/C2H4Si/c1-2-3/h2H,1H3 |
InChI Key |
SPKGZBZQTFFWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC=[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


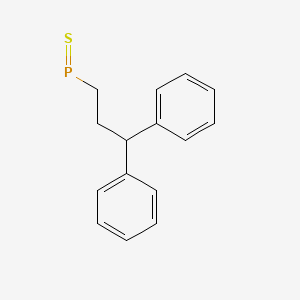
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)



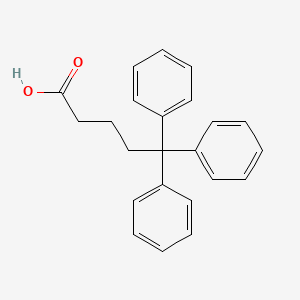
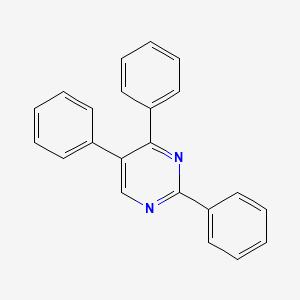
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
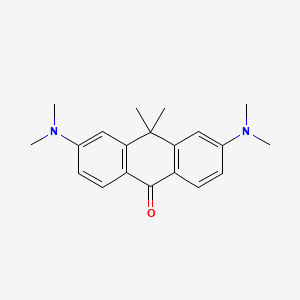
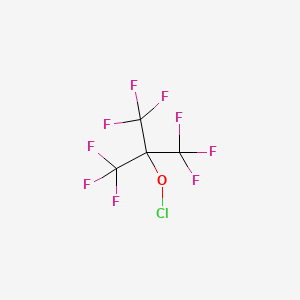
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
